molecular formula C10H22O B3049944 3-Methylnonan-1-ol CAS No. 22663-64-5

3-Methylnonan-1-ol

Cat. No.: B3049944
CAS No.: 22663-64-5
M. Wt: 158.28 g/mol
InChI Key: BXQPYGLPOMTAPU-UHFFFAOYSA-N
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Description

3-Methylnonan-1-ol: is an organic compound belonging to the family of alcohols. It is characterized by a hydroxyl group (-OH) attached to the first carbon of a nonane chain, with a methyl group attached to the third carbon. This compound is a primary alcohol and is known for its use in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylnonan-1-ol can be synthesized through several methods:

    Grignard Reaction: One common method involves the reaction of 1-bromononane with methylmagnesium bromide, followed by hydrolysis to yield this compound.

    Reduction of Ketones: Another method involves the reduction of 3-methylnonan-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods:

    Hydroformylation: This method involves the hydroformylation of 1-octene to produce 3-methylnonanal, which is then hydrogenated to form this compound.

    Catalytic Hydrogenation: Industrial production often employs catalytic hydrogenation of 3-methylnonanal using catalysts like palladium on carbon.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methylnonan-1-ol can be oxidized to form 3-methylnonanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 3-methylnonane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide, forming 3-methylnonyl chloride or 3-methylnonyl bromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: 3-Methylnonanoic acid.

    Reduction: 3-Methylnonane.

    Substitution: 3-Methylnonyl chloride, 3-Methylnonyl bromide.

Scientific Research Applications

3-Methylnonan-1-ol has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: It is studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the manufacture of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylnonan-1-ol involves its interaction with various molecular targets:

    Enzymatic Reactions: It can act as a substrate for enzymes involved in oxidation-reduction reactions.

    Cell Membrane Interaction: It may interact with cell membranes, affecting their fluidity and permeability.

    Metabolic Pathways: It can be metabolized by the liver, undergoing oxidation to form corresponding acids and other metabolites.

Comparison with Similar Compounds

    Nonan-1-ol: Similar structure but lacks the methyl group on the third carbon.

    3-Methyloctan-1-ol: Similar structure but has one less carbon in the chain.

    3-Methylundecan-1-ol: Similar structure but has two more carbons in the chain.

Uniqueness:

    Structural Differences: The presence of the methyl group on the third carbon distinguishes 3-Methylnonan-1-ol from other nonanol isomers.

    Chemical Properties: These structural differences result in unique chemical properties, such as boiling point, solubility, and reactivity.

Properties

IUPAC Name

3-methylnonan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-3-4-5-6-7-10(2)8-9-11/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQPYGLPOMTAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567627
Record name 3-Methylnonan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22663-64-5
Record name 3-Methylnonan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

52 G. of 3-methyl-2-nonen-1-ol were hydrogenated for 4 hours in the presence of Raney nickel catalyst at an initial pressure of 50 pounds per square inch until the theoretical amount of hydrogen was consumed. The hydrogenated material was fractionated through a 1/2 foot Vigreux column. 48.6 G. distilled at 108° C. under 10 mm. pressure, representing the desired 3-methylnonan-1-ol. The product had a refractive index at 20° C. of 1.4384. There was a residue of 3.4 g.
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Synthesis routes and methods II

Procedure details

The 3-methyl-2-nonen-1-ol employed in the perfume compositions of this invention and as a reactant in the production of monocarboxylic acid esters of that alcohol is produced by employing 3-methyl-1-nonen-3-ol as the starting material. The starting alcohol is reacted in the absence of solvents with a monocarboxylic acid such as acetic acid together with sulfuric acid and maintained at a temperature of about 50° to 80° C. The progress of the reaction is followed by I.R. spectroscopy. Under these conditions there is dehydration of the tertiary alcohol, 3-methyl-1-nonen-3-ol to a hydrocarbon, allylic rearrangement of the tertiary alcohol to the primary alcohol, 3-methyl-2-nonen-1-ol and partial esterification with formation of a monocarboxylic acid ester of 3-methyl-2-nonen-1-ol. A solution of an alkali metal hydroxide, such as sodium hydroxide and a suitable solvent such as methanol is added to the reaction product and the solution refluxed for three to six hours to saponify the esters. The solvent is removed by distillation under a slight vacuum. The remaining reaction product is then washed successively with water, an alkali metal bicarbonate solution and water. Fractional distillation under vacuum is conducted to obtain a fraction containing the 3-methyl-2-nonen-1-ol. The fraction distilling at 10 mm and a temperature of 110°-111° C. is recovered and contains primarily the 3-methyl-2-nonen-1-ol. The corresponding saturated alcohol, 3-methylnonan-1-ol is produced by hydrogenation of the unsaturated alcohol 3-methyl-2-nonen-1-ol in the presence of Raney nickel or other suitable catalyst.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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